N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
CAS No.: 321714-76-5
Cat. No.: VC5261445
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321714-76-5 |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.39 |
| IUPAC Name | N-(2-pyridin-2-ylethyl)naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H16N2O2S/c20-22(21,19-12-10-16-7-3-4-11-18-16)17-9-8-14-5-1-2-6-15(14)13-17/h1-9,11,13,19H,10,12H2 |
| Standard InChI Key | NHQFEIGXLMDDDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=CC=N3 |
Introduction
N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides, characterized by a naphthalene backbone and a pyridine-based substituent. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. This compound is of interest in medicinal chemistry and material sciences due to its structural features and potential applications.
Synthesis
The synthesis of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide typically involves:
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Preparation of the sulfonamide intermediate: Reacting naphthalene-2-sulfonyl chloride with an amine base.
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Substitution reaction: Introducing the pyridine moiety through nucleophilic substitution using 2-(pyridin-2-yl)ethylamine.
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Purification: The final product is purified through recrystallization or chromatographic techniques.
This process ensures high yields with minimal by-products under controlled conditions.
Applications in Medicinal Chemistry
This compound's dual aromatic systems (naphthalene and pyridine) make it an attractive scaffold for:
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Drug Design: Its structural features allow for modifications to improve pharmacokinetics and target specificity.
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Ligand Development: It can serve as a ligand in metal coordination complexes, potentially useful in catalysis or imaging.
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Biological Probes: Its ability to interact with biomolecules makes it suitable for studying enzyme mechanisms.
Research Findings and Related Compounds
Studies on similar compounds provide insights into the potential uses of N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide:
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Antiviral and Antimicrobial Agents: Pyridine-based sulfonamides have been reported to exhibit significant antiviral activity against HSV-1 and CBV4 .
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Enzyme Inhibitors: Sulfonamide derivatives are known inhibitors of carbonic anhydrase and other enzymes critical in disease pathways .
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Structural Analogues:
Limitations and Future Directions
Despite its promising structure, research on N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is limited by:
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Lack of comprehensive biological testing.
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Insufficient data on pharmacokinetics and toxicity.
Future studies should focus on:
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Evaluating its biological activity in vitro and in vivo.
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Exploring structural modifications to enhance efficacy.
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Investigating its role as a precursor in material science applications.
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